molecular formula C15H12ClN3S B11182071 3-(4-Chlorobenzyl)-4-imino-3,4-dihydroquinazoline-2-thiol

3-(4-Chlorobenzyl)-4-imino-3,4-dihydroquinazoline-2-thiol

Cat. No.: B11182071
M. Wt: 301.8 g/mol
InChI Key: RYSRRZLIZMKAFX-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-4-imino-3,4-dihydroquinazoline-2-thiol is a heterocyclic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-4-imino-3,4-dihydroquinazoline-2-thiol typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptoquinazolin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-4-imino-3,4-dihydroquinazoline-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-4-imino-3,4-dihydroquinazoline-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: A precursor in the synthesis of 3-(4-Chlorobenzyl)-4-imino-3,4-dihydroquinazoline-2-thiol.

    Quinazoline derivatives: Compounds with similar core structures but different substituents, which may exhibit different biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and development .

Properties

Molecular Formula

C15H12ClN3S

Molecular Weight

301.8 g/mol

IUPAC Name

4-amino-3-[(4-chlorophenyl)methyl]quinazoline-2-thione

InChI

InChI=1S/C15H12ClN3S/c16-11-7-5-10(6-8-11)9-19-14(17)12-3-1-2-4-13(12)18-15(19)20/h1-8H,9,17H2

InChI Key

RYSRRZLIZMKAFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N(C(=S)N=C2C=C1)CC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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